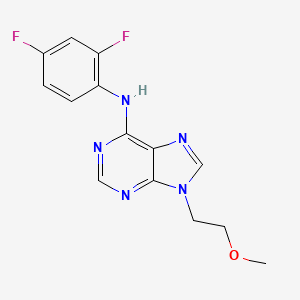

N-(2,4-difluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine

Description

N-(2,4-Difluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine is a synthetic purine derivative with a substituted amine at position 6 and a 2-methoxyethyl group at position 9 of the purine ring. The 6-amino group is functionalized with a 2,4-difluorophenyl substituent, which enhances electronic and steric interactions in biological systems. The structural uniqueness of this compound lies in its combination of fluorine atoms on the phenyl ring and the hydrophilic 2-methoxyethyl group, which may improve solubility and target binding compared to simpler alkyl or aryl-substituted analogs.

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-9-(2-methoxyethyl)purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2N5O/c1-22-5-4-21-8-19-12-13(17-7-18-14(12)21)20-11-3-2-9(15)6-10(11)16/h2-3,6-8H,4-5H2,1H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHTFNDZQIHHYCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=NC2=C(N=CN=C21)NC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine typically involves the following steps:

Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and cyanamide derivatives.

Introduction of the 2,4-Difluorophenyl Group: The 2,4-difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound.

Attachment of the 2-Methoxyethyl Group: The 2-methoxyethyl group is attached through an alkylation reaction using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Amines, thiols; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of reduced purine derivatives.

Substitution: Formation of substituted purine derivatives with various functional groups.

Scientific Research Applications

N-(2,4-difluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.

Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Structural Variations and Key Features

The table below compares N-(2,4-difluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine with structurally related purine derivatives:

Biological Activity

N-(2,4-difluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine is a synthetic purine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

IUPAC Name: N-(2,4-difluorophenyl)-9-(2-methoxyethyl)purin-6-amine

Molecular Formula: C14H13F2N5O

Molecular Weight: 291.28 g/mol

CAS Number: 2415644-47-0

The compound features a purine core substituted with a 2,4-difluorophenyl group and a 2-methoxyethyl group. Its structure is pivotal for its interaction with biological targets.

This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. It is believed to inhibit certain enzyme activities by binding to their active sites or modulating receptor functions, which can lead to various downstream effects in cellular signaling pathways.

Antiviral and Anticancer Properties

Research indicates that this compound may possess antiviral and anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, similar purine derivatives have demonstrated significant cytotoxicity against various cancer types, suggesting a potential role for this compound in cancer therapy .

Case Studies and Research Findings

-

Anticancer Activity:

- A study explored the anticancer effects of structurally similar compounds and found significant inhibition of cell growth in colorectal cancer models. The IC50 values for these compounds were notably low, indicating potent activity .

- Another investigation highlighted the mechanism by which these compounds induce apoptosis in cancer cells through caspase activation .

-

Enzyme Interaction:

- In a related study focusing on purine analogs, researchers demonstrated that certain derivatives could effectively inhibit AChE activity, which could be extrapolated to suggest similar potential for this compound .

Applications in Research and Industry

This compound is being explored for various applications:

- Medicinal Chemistry: As a scaffold for developing new therapeutic agents targeting viral infections and cancers.

- Biochemical Probes: For studying enzyme interactions and cellular processes.

- Material Science: Potential use in developing novel materials with unique electronic properties due to its chemical structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.